1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-15-6-4-5-7-17(15)25-23(30)24-12-13-33-21-11-10-20-26-27-22(29(20)28-21)16-8-9-18(31-2)19(14-16)32-3/h4-11,14H,12-13H2,1-3H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIDEUGYJPDAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a triazolo-pyridazine core linked to a dimethoxyphenyl group and an o-tolyl urea moiety. This unique configuration may contribute to its interaction with various biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors. The triazolo-pyridazine core is known for its ability to inhibit key metabolic pathways, which may include:
- Inhibition of Enzymes : Compounds with similar structures have shown the ability to inhibit enzymes such as cyclooxygenases (COX), particularly COX-II, which is implicated in inflammatory processes and cancer progression .
- Receptor Modulation : The compound may also act as an antagonist or modulator at various receptor sites, including dopamine receptors .
Anticancer Properties
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance:
- Inhibition of Indoleamine 2,3-dioxygenase (IDO1) : IDO1 inhibitors are being explored for their role in cancer immunotherapy. Compounds structurally similar to the target compound have demonstrated promising results in inhibiting IDO1 activity .
- Cell Viability Studies : In vitro studies have shown that related compounds can significantly reduce cell viability in various cancer cell lines .
Antioxidant Activity
The compound's structural components suggest potential antioxidant properties. Research indicates that similar triazole derivatives display high antioxidant activity, which may protect cells from oxidative stress and related diseases .
Neuroprotective Effects
Some studies have indicated that triazolo derivatives may offer neuroprotective effects through modulation of neurotransmitter levels and inhibition of neuroinflammatory processes. For example:
- Dopamine D3 Receptor Antagonism : Certain derivatives have been shown to block dopamine D3 receptors effectively, impacting behaviors associated with addiction and neurodegenerative diseases .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | IDO1 inhibition | |
| Antioxidant | Radical scavenging | |
| Neuroprotective | D3 receptor antagonism |
Case Studies
-
IDO1 Inhibition in Cancer Therapy :
- A study evaluated a series of triazolo-pyridazine compounds for their inhibitory effects on IDO1 in tumor microenvironments. Results showed a significant reduction in tumor growth in animal models treated with these compounds.
-
Neuroprotective Effects :
- Research involving animal models demonstrated that compounds with similar structures reduced symptoms associated with neurodegeneration by modulating acetylcholine levels and reducing neuroinflammation.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing triazole and pyridazine rings have been extensively studied for their anticancer properties. Research indicates that derivatives of triazolo-pyridazines can inhibit tumor growth by inducing apoptosis in cancer cells. In particular, the incorporation of the 3,4-dimethoxyphenyl group may enhance the compound's efficacy due to its electron-donating properties that stabilize reactive intermediates during biological interactions .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Agricultural Applications
- Pesticide Development :
- Herbicide Potential :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
-
Anticancer Research :
- A study demonstrated that a related triazolo-pyridazine compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the potential of similar compounds in cancer therapy .
- Pesticide Efficacy :
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Structural and Functional Differences
Pyridine-triazole hybrids (e.g., Compound 15a in ) lack the pyridazine ring but incorporate a pyridine scaffold, which may influence solubility and metabolic stability .
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing π-π stacking interactions compared to the nitro group in Compound 15a, which introduces electron-withdrawing effects .
- Urea vs. Thiourea Linkages: Unlike the thiourea-containing triazine derivative in , the target compound’s urea group may form stronger hydrogen bonds with biological targets, improving selectivity .
Biological Activity: Triazolo-thiadiazoles () showed antifungal activity via molecular docking with 14-α-demethylase (PDB: 3LD6), suggesting a similar mechanism for the target compound .
Physicochemical and Pharmacokinetic Comparison
- Metabolic Stability : Urea derivatives generally exhibit slower hepatic clearance than ester-containing analogs (e.g., ), which may prolong half-life .
Q & A
Q. What established synthetic routes are available for this compound, and what are the critical intermediates?
The synthesis typically involves sequential heterocyclic core formation and functionalization. Key steps include:
- Construction of the [1,2,4]triazolo[4,3-b]pyridazine core via cyclization of pyridazine precursors with triazole-forming reagents.
- Introduction of the 3,4-dimethoxyphenyl group at position 3 of the triazolopyridazine ring using Ullmann or Buchwald-Hartwig coupling.
- Attachment of the ethoxyethyl linker via nucleophilic substitution or Mitsunobu reaction.
- Final urea formation by reacting the amine-terminated intermediate with o-tolyl isocyanate. Critical intermediates include 6-chloro-triazolopyridazine derivatives and ethoxyethylamine precursors .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR (1H/13C): Confirm regiochemistry of the triazolopyridazine core and substituent positions (e.g., methoxy groups, urea linkage).
- HRMS: Validate molecular formula and purity.
- HPLC: Assess chemical purity (>98% recommended for biological assays).
- IR: Identify urea C=O stretching (~1640–1680 cm⁻¹) and triazole/pyridazine ring vibrations .
Q. What initial biological screening assays are recommended for this compound?
- Kinase/bromodomain inhibition: Use TR-FRET or AlphaScreen assays (e.g., BRD4 inhibition, as triazolopyridazines are known bromodomain binders).
- Cytotoxicity: Test against cancer cell lines (e.g., MV4-11, RS4;11) with IC₅₀ determination via MTT or CellTiter-Glo.
- Solubility/logP: Employ shake-flask or HPLC-based methods to guide formulation for in vitro studies .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding to bromodomains?
- Perform molecular docking (AutoDock Vina, Glide) using BRD4 BD1/BD2 crystal structures (PDB: 4LYF, 4LR7). Prioritize compounds with bivalent binding motifs.
- Apply MD simulations (AMBER, GROMACS) to assess binding stability and residence time.
- Use QSAR to correlate substituent electronic properties (Hammett constants) with inhibitory activity .
Q. What strategies resolve contradictions in SAR between in vitro and cellular assays?
- Membrane permeability: Measure PAMPA permeability or use Caco-2 assays to identify efflux pump susceptibility.
- Metabolic stability: Incubate with liver microsomes (human/mouse) to assess CYP-mediated degradation.
- Orthogonal target validation: Employ CRISPR knockdown or CETSA to confirm on-target effects .
Q. How can reactive intermediates during synthesis be stabilized?
- For moisture-sensitive steps (e.g., isocyanate coupling), use anhydrous solvents (THF, DCM) and molecular sieves.
- Protect labile groups (e.g., methoxy) with Boc or TMS during harsh reactions.
- Monitor reaction progress in real-time via LC-MS to minimize byproduct formation .
Q. What methodologies enhance pharmacokinetic properties for in vivo studies?
- Prodrug derivatization: Mask polar groups (urea, methoxy) with acetyl or phosphate esters.
- Formulation optimization: Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility.
- Metabolic blocking: Introduce fluorine atoms at vulnerable positions to reduce CYP3A4-mediated oxidation .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for powder handling.
- Storage: Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation.
- Spill management: Neutralize with activated carbon and dispose via hazardous waste channels .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Strict QC: Enforce ≥95% purity (HPLC) and validate via 1H NMR (integration of key protons).
- Bioassay standardization: Include positive controls (e.g., JQ1 for bromodomain assays) and normalize data to internal reference compounds .
Q. What statistical approaches validate dose-response relationships in cellular assays?
- Fit data to a four-parameter logistic model (GraphPad Prism) for IC₅₀ calculation.
- Use ANOVA with post-hoc Tukey tests to compare treatment groups.
- Report 95% confidence intervals and replicate experiments ≥3 times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
